![molecular formula C21H23ClN4O2S B2850544 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428363-66-9](/img/structure/B2850544.png)
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN4O2S and its molecular weight is 430.95. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agents
The imidazole ring present in the compound is known for its antimicrobial properties. It can be utilized in the synthesis of new antibacterial and antifungal agents, especially targeting resistant strains of bacteria and fungi. The chlorophenyl group could potentially enhance these properties by contributing to the lipophilicity of the molecule, allowing it to penetrate microbial cell walls more effectively .
Anti-inflammatory Drugs
Compounds with an imidazole core have been associated with anti-inflammatory effects. This compound could be investigated for its efficacy in reducing inflammation, possibly leading to the development of new anti-inflammatory medications for conditions such as arthritis or asthma .
Neuropharmacology
The piperidine moiety of the compound suggests potential activity on the central nervous system. It could be studied as a precursor for drugs targeting neurological disorders, including psychosis and neurodegenerative diseases. Its effects on neurotransmitter systems, particularly glutamate receptors, would be a primary area of interest .
Mechanism of Action
Target of Action
It’s known that the compound has shown effectiveness in patients with treatment-resistant schizophrenia . This suggests that the compound may interact with receptors or enzymes involved in neurotransmission, particularly those associated with the pathophysiology of schizophrenia.
Mode of Action
The compound’s unique mechanism of action targets the core abnormalities in patients with schizophrenia and reduces hippocampal dopaminergic activity . This implies that the compound may modulate the activity of dopamine, a key neurotransmitter involved in schizophrenia. The exact molecular interactions between the compound and its targets remain to be elucidated.
Result of Action
The compound’s action results in improved symptoms of psychosis, social interactions, and cognition in patients with schizophrenia . Long-term treatment with this compound as an add-on therapy led to 25% of patients meeting the criteria for remission . This indicates that the compound’s action at the molecular and cellular levels translates into significant clinical benefits.
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c1-14-18(19(24-28-14)16-5-3-4-6-17(16)22)20(27)26-10-7-15(8-11-26)13-29-21-23-9-12-25(21)2/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHPSNKVJLQROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSC4=NC=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone |
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